molecular formula C9H12N4O2 B12572326 2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid CAS No. 192724-67-7

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid

Cat. No.: B12572326
CAS No.: 192724-67-7
M. Wt: 208.22 g/mol
InChI Key: RHYHGIWGMGBHJG-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-amino-3-formylpyridine-4-carboxylate with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-ethyl-3-(hydrazinylidenemethyl)pyridine-4-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. Its hydrazinylidene moiety provides unique reactivity, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

192724-67-7

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

2-amino-6-ethyl-3-methanehydrazonoylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H12N4O2/c1-2-5-3-6(9(14)15)7(4-12-11)8(10)13-5/h3-4H,2,11H2,1H3,(H2,10,13)(H,14,15)

InChI Key

RHYHGIWGMGBHJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=N1)N)C=NN)C(=O)O

Origin of Product

United States

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